molecular formula C5H4BBrFNO2 B1522042 2-Bromo-5-fluoropyridine-4-boronic acid CAS No. 1072951-43-9

2-Bromo-5-fluoropyridine-4-boronic acid

Cat. No.: B1522042
CAS No.: 1072951-43-9
M. Wt: 219.81 g/mol
InChI Key: AXQCYFLMAUPOLN-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridine-4-boronic acid is a useful research compound. Its molecular formula is C5H4BBrFNO2 and its molecular weight is 219.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-fluoropyridine-4-boronic acid is the palladium catalyst used in the Suzuki-Miyaura coupling reaction . This reaction is a type of carbon-carbon bond-forming process that is widely used in organic synthesis .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is followed by an oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, including biaryls .

Pharmacokinetics

It’s known that the compound’s stability and reactivity in the suzuki-miyaura coupling reaction contribute to its bioavailability .

Result of Action

The action of this compound results in the formation of new organic compounds. For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions, which are generally mild and tolerant of various functional groups, can affect the compound’s action . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-Bromo-5-fluoropyridine-4-boronic acid plays a significant role. It is known to interact with various enzymes and proteins, particularly in the Suzuki-Miyaura coupling process . The nature of these interactions is largely dependent on the specific conditions of the reaction, including the presence of other compounds and the environmental conditions.

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to participate in palladium-catalyzed homo-coupling reactions, leading to the formation of biaryl compounds . Additionally, it can be employed in a palladium-catalyzed α-arylation of esters, leading to 4-pyridylcarboxypiperidines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in both in vitro and in vivo studies .

Metabolic Pathways

It is known that this compound can participate in Suzuki-Miyaura coupling, a key reaction in many metabolic processes .

Transport and Distribution

Current knowledge suggests that this compound may interact with various transporters or binding proteins, which could influence its localization or accumulation .

Biological Activity

2-Bromo-5-fluoropyridine-4-boronic acid is an organoboron compound with significant relevance in medicinal chemistry. Its molecular formula is C5H4BBrFNO2\text{C}_5\text{H}_4\text{B}\text{Br}\text{F}\text{N}\text{O}_2 and it exhibits a melting point greater than 135°C. The compound is characterized by the presence of bromine, fluorine, and a boronic acid functional group attached to a pyridine ring, which enhances its reactivity and biological activity compared to its analogs.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly in the context of drug development. The compound has been shown to affect the activity of certain enzymes and receptors, potentially modulating cellular signaling pathways. Its boronic acid moiety allows for participation in various coupling reactions, making it a valuable building block in organic synthesis .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has been investigated for its potential as a therapeutic agent in cancer treatment. It has been noted for selective toxicity towards certain cancer cells, particularly when used in combination therapies .
  • Neurological Effects : It has been utilized in the development of mGluR5 antagonists, which are being explored for their potential in treating neuropathic pain and other neurological disorders. The presence of both bromine and fluorine enhances its pharmacological properties by improving lipophilicity and biological stability .
  • Antiviral Activity : Some studies suggest that boronic acids can exhibit antiviral properties, although specific data on this compound's antiviral activity is limited. Its structural features may contribute to interactions with viral proteins .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Combination Therapy in Cancer :
    • A study investigated the use of this compound in combination with bortezomib for treating aggressive lymphomas. The results indicated improved efficacy in overcoming drug resistance associated with pro-apoptotic proteins .
  • mGluR5 Antagonists Development :
    • Research focusing on mGluR5 antagonists demonstrated how variations in substituents on the pyridine ring affect receptor binding and efficacy. This compound was identified as a promising lead compound due to its favorable binding characteristics .
  • Inhibition Studies :
    • Studies have shown that compounds similar to this compound can act as noncompetitive antagonists of chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases and cancer progression .

Data Tables

Compound Biological Activity Mechanism Reference
This compoundAnticancer (selective toxicity)Inhibits cell cycle progression
This compoundNeurological (mGluR5 antagonist)Modulates receptor activity
This compoundAntiviral (potential)Interacts with viral proteins

Properties

IUPAC Name

(2-bromo-5-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQCYFLMAUPOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660043
Record name (2-Bromo-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-43-9
Record name (2-Bromo-5-fluoropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-43-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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